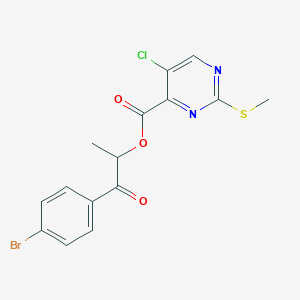
1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound characterized by its bromophenyl and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenylpropanone to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl derivatives.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and pyrimidine positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can yield bromophenyl ketones or carboxylic acids.
Reduction can produce pyrimidine derivatives with reduced functional groups.
Substitution reactions can lead to the formation of various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: Its unique structure may find use in materials science or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in having a bromophenyl group but differing in the presence of the carboxylic acid group.
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: Similar in having the pyrimidine ring but lacking the phenyl group.
Uniqueness: 1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the combination of the bromophenyl and pyrimidine groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[1-(4-bromophenyl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3S/c1-8(13(20)9-3-5-10(16)6-4-9)22-14(21)12-11(17)7-18-15(19-12)23-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYBXDPKQVLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)
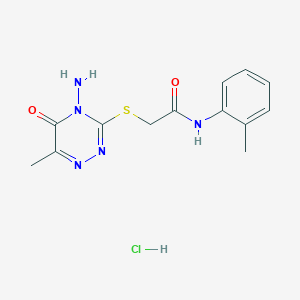
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
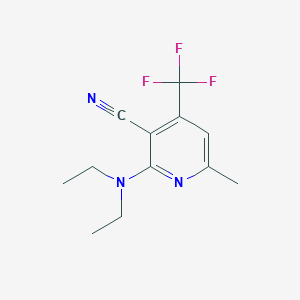
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2571841.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)
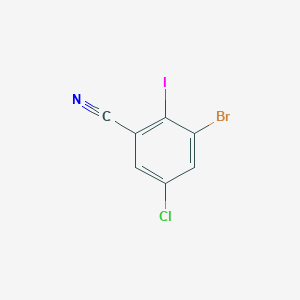
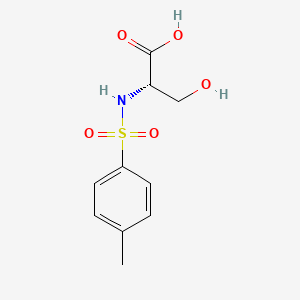
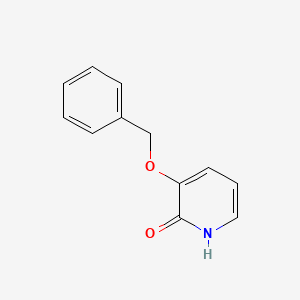
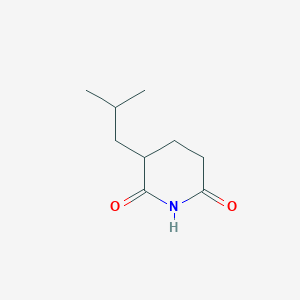

![(4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2571857.png)
